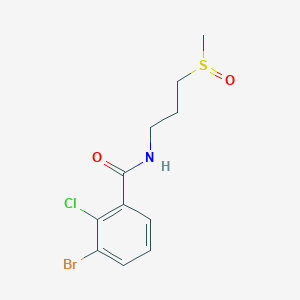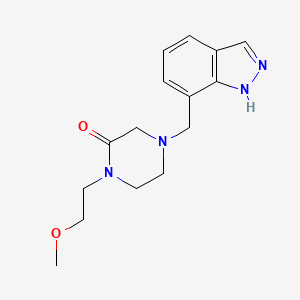![molecular formula C17H24N4O B7647441 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. This compound has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are found in the central nervous system and immune system, respectively.
作用機序
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 acts as a potent agonist at the CB1 and CB2 cannabinoid receptors. This activation leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and immune modulation. This compound 55940 has also been shown to have effects on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for conditions such as multiple sclerosis and rheumatoid arthritis. This compound 55940 has also been shown to have immunomodulatory effects, which could make it a potential treatment for autoimmune diseases.
実験室実験の利点と制限
One advantage of using 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific and controlled manner. One limitation of using this compound 55940 in lab experiments is its potential for off-target effects on other neurotransmitter systems. This could make it difficult to interpret the results of experiments using this compound 55940.
将来の方向性
There are many potential future directions for research on 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940. One area of research could focus on the use of this compound 55940 in the treatment of chronic pain. Another area of research could focus on the use of this compound 55940 in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of this compound 55940 and its effects on other neurotransmitter systems. Finally, research could be done to develop new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 cannabinoid receptors.
合成法
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 can be synthesized using a multi-step process that begins with the reaction of piperazine with 4-chlorobenzyl cyanide. This reaction produces 4-(4-chlorobenzyl)piperazine, which can be further reacted with diethylamine and phosgene to produce this compound 55940. This synthesis method has been well-established in the literature and has been used to produce this compound 55940 for research purposes.
科学的研究の応用
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 has been extensively studied for its potential medical applications. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes including pain sensation, inflammation, and immune response. This compound 55940 has been studied for its potential use in the treatment of chronic pain, multiple sclerosis, and cancer.
特性
IUPAC Name |
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-19(4-2)17(22)21-12-10-20(11-13-21)16(14-18)15-8-6-5-7-9-15/h5-9,16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAZVNMFAUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)


![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)